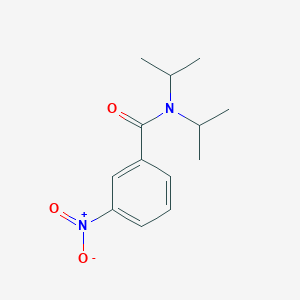

n,n-Diisopropyl-3-nitrobenzamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6910. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-nitro-N,N-di(propan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-9(2)14(10(3)4)13(16)11-6-5-7-12(8-11)15(17)18/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFKMMNKRCCXPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90947374 | |

| Record name | 3-Nitro-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2448-06-8 | |

| Record name | MLS000736562 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6910 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-N,N-di(propan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90947374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N,N-Diisopropyl-3-nitrobenzamide: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of N,N-Diisopropyl-3-nitrobenzamide, a nitroaromatic compound with potential applications in medicinal chemistry and materials science. Drawing upon established principles of organic synthesis and analytical chemistry, this document details the molecule's physicochemical properties, a robust synthesis protocol, and a thorough characterization workflow. Furthermore, it explores the potential biological significance and toxicological considerations inherent to its nitroaromatic scaffold, offering a forward-looking perspective for researchers and drug development professionals.

Introduction to this compound

This compound is a substituted aromatic amide featuring a nitro group at the meta-position of the phenyl ring and two isopropyl groups on the amide nitrogen. The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the aromatic ring, making it a key feature for potential chemical transformations and biological interactions.[1] The bulky diisopropylamino group provides steric hindrance and influences the molecule's solubility and conformational flexibility. While specific research on this particular molecule is limited, its structural motifs are prevalent in compounds of interest for drug discovery and materials science.[2][3]

The nitroaromatic moiety is a well-known pharmacophore and toxicophore.[4] Its bioreduction can lead to reactive intermediates that may exhibit cytotoxic effects, a property exploited in certain anticancer and antimicrobial drugs.[5][6] Conversely, the amino group, readily obtained by reduction of the nitro group, is a crucial building block in the synthesis of a vast array of pharmacologically active compounds.[2] This guide aims to provide a foundational understanding of this compound to facilitate its exploration in various research and development endeavors.

Physicochemical and Predicted Spectral Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These values are primarily sourced from computational predictions available in public databases such as PubChem.[7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [7] |

| Molecular Weight | 250.29 g/mol | [7] |

| Predicted XLogP3 | 2.8 | [8] |

| Predicted Boiling Point | Not Available | - |

| Predicted Melting Point | Not Available | - |

| Appearance | Yellowish solid (predicted) | Inferred from related compounds |

Predicted Spectral Data

Table 2: Predicted Spectral Data for this compound

| Technique | Predicted Key Features |

| ¹H NMR | - Aromatic protons (4H) in the region of δ 7.5-8.5 ppm, showing complex splitting patterns due to meta-substitution. - Septets (2H) for the CH groups of the isopropyl moieties around δ 3.5-4.5 ppm. - Doublets (12H) for the CH₃ groups of the isopropyl moieties around δ 1.2-1.5 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) around δ 165-170 ppm. - Aromatic carbons in the region of δ 120-150 ppm, with the carbon bearing the nitro group being significantly deshielded. - CH carbons of the isopropyl groups around δ 45-55 ppm. - CH₃ carbons of the isopropyl groups around δ 20-25 ppm. |

| IR (Infrared) Spectroscopy | - Strong C=O stretch of the tertiary amide around 1630-1660 cm⁻¹. - Asymmetric and symmetric NO₂ stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. - C-H stretching of aromatic and aliphatic groups around 2850-3100 cm⁻¹. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z 250. - Fragmentation pattern likely showing loss of the isopropyl groups and cleavage of the amide bond. |

Synthesis and Purification

The synthesis of this compound can be reliably achieved through the acylation of diisopropylamine with 3-nitrobenzoyl chloride. This is a standard and efficient method for the formation of N,N-disubstituted benzamides.[12][13][14]

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

-

3-Nitrobenzoyl chloride

-

Diisopropylamine

-

Triethylamine (or excess diisopropylamine)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-nitrobenzoyl chloride (1.0 eq) in anhydrous dichloromethane.

-

Amine Addition: To a separate flask, add diisopropylamine (1.2 eq) and triethylamine (1.2 eq) to anhydrous dichloromethane.

-

Reaction: Cool the amine solution to 0 °C in an ice bath. Slowly add the solution of 3-nitrobenzoyl chloride dropwise to the stirred amine solution.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.[12]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[12]

Potential Applications and Biological Significance

The true value of this compound in a research and development context lies in its potential as a versatile intermediate.

Caption: Potential metabolic pathways and applications of this compound.

Intermediate for the Synthesis of 3-Aminobenzamide Derivatives

The most prominent application of this compound is its use as a precursor to N,N-Diisopropyl-3-aminobenzamide. The reduction of the nitro group to an amine is a fundamental and highly efficient transformation in organic synthesis, typically achieved through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).[2] The resulting 3-aminobenzamide derivative is a valuable building block for the synthesis of a wide range of compounds with potential biological activities.

Exploration of Nitroaromatic-Based Biological Activity

Nitroaromatic compounds are known to exhibit a spectrum of biological activities, often stemming from the in vivo reduction of the nitro group.[3][4] This bioactivation can be mediated by nitroreductase enzymes, which are present in both mammalian cells and various microorganisms.[5][15] The reduction process generates reactive intermediates, such as nitroso and hydroxylamine species, which can lead to cellular damage and cytotoxicity.[6] This mechanism is the basis for the therapeutic action of several nitroaromatic drugs. Research into this compound could, therefore, explore its potential as an antimicrobial or anticancer agent.

Toxicological and Safety Considerations

It is imperative to handle this compound with appropriate safety precautions due to the potential toxicity associated with nitroaromatic compounds. Many compounds in this class are known to be mutagenic and carcinogenic.[16][17][18]

The toxicity of nitroaromatics is often linked to their metabolic activation. The reduction of the nitro group can lead to the formation of reactive species that can bind to cellular macromolecules, including DNA, leading to genotoxicity.[5] Furthermore, the redox cycling of the nitro group can generate reactive oxygen species (ROS), inducing oxidative stress within cells.[17]

Therefore, when working with this compound, it is crucial to:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound represents a molecule of significant interest for chemical and pharmaceutical research. While direct experimental data on this compound is scarce, its synthesis, characterization, and potential applications can be confidently inferred from established chemical principles and the behavior of analogous structures. This guide provides a solid foundation for researchers to synthesize, purify, and characterize this compound, and to explore its potential as a versatile intermediate in the development of novel therapeutics and functional materials. The insights into its potential biological activity and toxicological profile underscore the importance of careful handling and a well-considered research strategy.

References

-

Environmental Toxicology and Chemistry. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Oxford Academic. [Link]

-

Journal of the Brazilian Chemical Society. (2022). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]

-

Journal of Applied Toxicology. (2015). Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism. PubMed. [Link]

-

ResearchGate. Major mechanisms of toxicity of nitroaromatic compounds. [Link]

-

Springer. Metabolism of Nitroaromatic Compounds. [Link]

-

Chemical Research in Toxicology. (2000). Mutagenicity of Nitroaromatic Compounds. ACS Publications. [Link]

-

Current Drug Metabolism. (2006). Bioactivation and hepatotoxicity of nitroaromatic drugs. PubMed. [Link]

-

Journal of the Chinese Chemical Society. (2010). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. [Link]

-

Microbiology Society. (1969). The Microbial Metabolism of Nitro-aromatic Compounds. [Link]

-

Wiley Online Library. (2010). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. [Link]

-

Molecules. (2021). A Walk through Recent Nitro Chemistry Advances. MDPI. [Link]

-

ChemRxiv. (2024). Accessing active fragments for drug discovery utilising nitroreductase biocatalysis. [Link]

-

An Experimental Handbook for Pharmaceutical Organic Chemistry-I. AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]

-

ResearchGate. Timeline showing the nitroaromatic drugs approved until 2023. [Link]

-

SlideShare. (2018). Synthesis of benzamide from benzyl chloride. [Link]

-

Molecules. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. [Link]

-

PubChem. N,N-diisopropyl-4-nitrobenzamide. [Link]

-

PubChemLite. This compound (C13H18N2O3). [Link]

-

NIST WebBook. N,N-Diisopropylbenzamide. [Link]

-

PubChem. 3-Nitrobenzamide. [Link]

-

Chegg. Solved 3-Nitrobenzamide INFRARED SPECTRUM. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. Bioactivation and hepatotoxicity of nitroaromatic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PubChemLite - this compound (C13H18N2O3) [pubchemlite.lcsb.uni.lu]

- 8. N,N-diisopropyl-4-nitrobenzamide | C13H18N2O3 | CID 347938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-NITROBENZAMIDE(645-09-0) 1H NMR spectrum [chemicalbook.com]

- 11. chegg.com [chegg.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. globalconference.info [globalconference.info]

- 14. Synthesis of benzamide from benzyl chloride | PPTX [slideshare.net]

- 15. researchgate.net [researchgate.net]

- 16. academic.oup.com [academic.oup.com]

- 17. Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

n,n-Diisopropyl-3-nitrobenzamide synthesis from 3-nitrobenzoyl chloride

An In-depth Technical Guide to the Synthesis of N,N-Diisopropyl-3-nitrobenzamide from 3-nitrobenzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis of this compound, a tertiary amide, from 3-nitrobenzoyl chloride and diisopropylamine. The content herein is structured to deliver not just a procedural methodology, but also the underlying chemical principles, safety imperatives, and analytical validation required for rigorous scientific application. As a self-validating protocol, this document emphasizes the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the synthetic process.

Introduction and Strategic Overview

The synthesis of amides from acyl chlorides and amines is a fundamental and widely utilized transformation in organic chemistry, pivotal in the construction of pharmaceuticals, agrochemicals, and polymers. The reaction between 3-nitrobenzoyl chloride and diisopropylamine serves as an excellent case study for this transformation, specifically a Schotten-Baumann type reaction. It involves the formation of a stable carbon-nitrogen bond through nucleophilic acyl substitution.

This guide will delineate the complete synthetic pathway, from reagent selection and reaction mechanism to a detailed experimental protocol, product purification, and analytical characterization. A critical focus is placed on safety, addressing the hazards associated with the corrosive and reactive materials employed.

Reaction Mechanism: Nucleophilic Acyl Substitution

The core of this synthesis is a nucleophilic acyl substitution reaction. The diisopropylamine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the 3-nitrobenzoyl chloride. The bulky isopropyl groups on the amine influence its nucleophilicity and the stability of the resulting amide. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. A tertiary amine base, such as triethylamine or pyridine, is typically added to neutralize the hydrogen chloride (HCl) generated in situ, driving the reaction to completion.

Caption: Figure 1: Nucleophilic Acyl Substitution Mechanism

Reagent and Material Specifications

The quality of starting materials is paramount for achieving a high yield and purity. 3-Nitrobenzoyl chloride is particularly sensitive to moisture and should be handled under anhydrous conditions to prevent hydrolysis to 3-nitrobenzoic acid.[1]

| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | B.P. (°C) | Hazards |

| 3-Nitrobenzoyl chloride | O₂NC₆H₄COCl | 185.56[1] | 31-34 | 275-278 | Corrosive, Water-Reactive[1][2] |

| Diisopropylamine | C₆H₁₅N | 101.19 | -61 | 84 | Flammable, Corrosive, Toxic |

| Triethylamine (Base) | C₆H₁₅N | 101.19 | -115 | 90 | Flammable, Corrosive |

| Dichloromethane (Solvent) | CH₂Cl₂ | 84.93 | -97 | 40 | Suspected Carcinogen |

Detailed Experimental Protocol

This protocol is designed for a laboratory scale synthesis. All operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Caption: Figure 2: Experimental Synthesis Workflow

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve diisopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to manage the exothermic nature of the reaction upon addition of the acyl chloride.[3]

-

Acyl Chloride Addition: In a separate dry flask, dissolve 3-nitrobenzoyl chloride (1.0 equivalent) in anhydrous DCM. Transfer this solution to the dropping funnel and add it dropwise to the cooled, stirring amine solution over 30-45 minutes. Maintaining a slow addition rate prevents temperature spikes and potential side reactions.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2 to 4 hours.[3]

-

Monitoring: The reaction's completion can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the 3-nitrobenzoyl chloride starting material.[3][4]

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (to remove excess amines), deionized water, and finally with a saturated NaCl solution (brine).[3] Each wash should be performed twice.

-

-

Drying and Concentration: Dry the isolated organic layer over anhydrous sodium sulfate or magnesium sulfate.[3] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

Analytical Characterization

The identity and purity of the final product must be confirmed through spectroscopic methods.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the nitrobenzoyl group (typically in the δ 7.5-8.8 ppm region) and the methine and methyl protons of the two isopropyl groups. The methine protons will likely appear as a septet, and the diastereotopic methyl groups as two distinct doublets.

-

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the carbonyl carbon (amide), the aromatic carbons, and the carbons of the isopropyl groups.

-

Mass Spectrometry (MS): This technique will be used to confirm the molecular weight of the target compound.

-

Melting Point (M.P.): A sharp melting point range for the purified solid indicates high purity. The melting point for the related, unsubstituted N,N-diisopropylbenzamide is 42 °C.[5]

Safety and Hazard Management

Strict adherence to safety protocols is non-negotiable due to the hazardous nature of the reagents.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-resistant lab coat.[6][7]

-

Ventilation: All handling of 3-nitrobenzoyl chloride, diisopropylamine, and dichloromethane must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and dust.[7]

-

Reagent Handling:

-

3-Nitrobenzoyl Chloride: This compound is corrosive and causes severe skin burns and eye damage.[2] It reacts with water, so it must be handled in a dry environment.[1] In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7]

-

Diisopropylamine & Triethylamine: These are flammable, corrosive, and toxic. Avoid contact with skin and eyes.

-

-

Emergency Preparedness: Ensure an emergency safety shower and eyewash station are readily accessible.[6]

-

Waste Disposal: All chemical waste, including residual reagents and solvents, must be collected in appropriately labeled hazardous waste containers and disposed of according to institutional and local environmental regulations.[7]

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | - Hydrolysis of 3-nitrobenzoyl chloride due to moisture. - Incomplete reaction. - Loss of product during work-up. | - Use flame-dried glassware and anhydrous solvents. - Monitor the reaction by TLC to ensure completion. - Perform aqueous extractions carefully to avoid emulsion formation. |

| Product Contamination | - Presence of 3-nitrobenzoic acid (from hydrolysis). - Residual triethylammonium hydrochloride salt. | - A basic wash (e.g., with dilute NaHCO₃) during work-up can remove acidic impurities. - Thorough washing with water during work-up will remove water-soluble salts. Recrystallization is also effective. |

| Reaction Fails to Start | - Poor quality or deactivated reagents. | - Use fresh or newly purified reagents. Ensure the amine has not been oxidized during storage. |

Conclusion

The synthesis of this compound from 3-nitrobenzoyl chloride is a robust and illustrative example of amide bond formation. Success in this procedure hinges on a thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol with an emphasis on anhydrous conditions, and an unwavering commitment to safety. The detailed guidelines presented here provide the necessary framework for researchers to confidently and safely perform this synthesis and purify the resulting product for further application.

References

-

PubChem. Benzoyl chloride, 3-nitro-. [Link]

-

Organic Syntheses. p-NITROBENZOYL CHLORIDE. [Link]

-

MDPI. N-(3-chlorophenethyl)-4-nitrobenzamide. [Link]

-

Chegg. Solved TH NMR Common Name: N,N-Diisopropyl-benzamide. [Link]

Sources

- 1. Benzoyl chloride, 3-nitro- | C7H4ClNO3 | CID 8495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Solved TH NMR Common Name: N,N-Diisopropyl-benzamide IUPAC | Chegg.com [chegg.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

An In-Depth Technical Guide to N,N-Diisopropyl-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of N,N-Diisopropyl-3-nitrobenzamide, a substituted aromatic amide of interest in medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps but also the underlying scientific rationale, empowering researchers to not only replicate but also innovate upon the described methodologies. We will delve into its chemical identity, synthesis, reactivity, and potential applications, with a strong emphasis on experimental detail and data interpretation.

Compound Identification and Structural Elucidation

IUPAC Name: 3-nitro-N,N-di(propan-2-yl)benzamide

The structure of this compound is characterized by a central benzamide core. A nitro group (NO₂) is substituted at the meta-position (C3) of the benzene ring, and the amide nitrogen is disubstituted with two isopropyl groups.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

Molecular Formula: C₁₃H₁₈N₂O₃

CAS Number: 2448-06-8[1]

Synthesis of this compound

The most direct and common method for the synthesis of N,N-disubstituted benzamides is the acylation of a secondary amine with a benzoyl chloride. In this case, this compound is synthesized from 3-nitrobenzoyl chloride and diisopropylamine.

Synthesis Workflow

Figure 2: General synthesis workflow for this compound.

Detailed Experimental Protocol

Materials:

-

3-Nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Diisopropylamine

-

Triethylamine (Et₃N) or other suitable base

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Anhydrous diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

Part A: Preparation of 3-Nitrobenzoyl Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrobenzoic acid (1.0 eq) in an excess of thionyl chloride (e.g., 5-10 eq).

-

Heat the mixture to reflux and maintain for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride is typically a yellow oil or low-melting solid and can be used in the next step without further purification.

Part B: Synthesis of this compound

-

In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diisopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude 3-nitrobenzoyl chloride (1.0 eq) from Part A in a minimal amount of anhydrous dichloromethane.

-

Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate) or column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

While specific experimental data for this compound is not widely available in public literature, the following table presents data for the closely related N,N-dimethyl-3-nitrobenzamide, which can serve as a useful reference.

| Property | Value (for N,N-Dimethyl-3-nitrobenzamide) | Reference |

| CAS Number | 7291-02-3 | [2][3] |

| Molecular Formula | C₉H₁₀N₂O₃ | [2][3] |

| Molecular Weight | 194.19 g/mol | [2][3] |

| Appearance | Solid | [3] |

| Melting Point | 81 °C | [4] |

| Boiling Point | 347.3±25.0 °C at 760 mmHg | [4] |

| Density | 1.240±0.06 g/cm³ | [4] |

Spectroscopic Data Interpretation (Predicted and Analog-Based)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons and the isopropyl groups. Due to the electron-withdrawing nature of the nitro and amide groups, the aromatic protons will be deshielded. The protons on the isopropyl groups will likely appear as a septet for the CH group and a doublet for the methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the isopropyl groups. The carbon bearing the nitro group and the carbonyl carbon will be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the C=O stretch of the amide (typically around 1630-1680 cm⁻¹) and the asymmetric and symmetric stretches of the nitro group (around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively)[5].

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve cleavage of the isopropyl groups and the nitro group.

Chemical Reactivity and Potential Transformations

The reactivity of this compound is primarily dictated by the nitro group and the amide functionality.

Reduction of the Nitro Group

The nitro group can be readily reduced to an amino group, providing a versatile synthetic handle for further functionalization. This transformation is a cornerstone in the synthesis of many pharmaceutical compounds.

Figure 3: Reduction of the nitro group to an amine.

This resulting aromatic amine can then be used in a variety of subsequent reactions, including diazotization, acylation, and the formation of heterocyclic rings, opening up a vast chemical space for drug discovery.

Amide Bond Reactivity

The amide bond in this compound is generally stable. However, under harsh acidic or basic conditions, it can be hydrolyzed to 3-nitrobenzoic acid and diisopropylamine.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, the broader class of nitrobenzamides has shown significant potential in medicinal chemistry. The nitro group is a key functional group in a number of bioactive molecules and can influence the pharmacokinetic and pharmacodynamic properties of a compound.

Potential Areas of Investigation:

-

Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents. The nitro group can be bioreduced in microbial cells to generate reactive nitrogen species that are cytotoxic.

-

Anticancer Agents: Some nitrobenzamide derivatives have been explored for their potential as anticancer agents.

-

Chemical Probes: The nitro group can be used as a handle for further chemical modifications, making this compound a potentially useful intermediate for the synthesis of chemical probes to study biological processes.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. In general, avoid inhalation, ingestion, and contact with skin and eyes. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a molecule with a straightforward synthesis and a range of potential applications stemming from its chemical structure. The presence of the nitro group and the disubstituted amide functionality provides avenues for further chemical exploration and derivatization. This guide has provided a foundational understanding of its synthesis, characterization, and potential utility, serving as a valuable resource for researchers in organic and medicinal chemistry. Further experimental investigation is warranted to fully elucidate the specific properties and biological activities of this compound.

References

-

PubChem. Compound Summary for CID 78503, Benzamide, N-(3-nitrophenyl)-. Available from: [Link].

-

PubChem. Compound Summary for CID 12576, 3-Nitrobenzamide. Available from: [Link].

-

PubChem. Compound Summary for CID 69269, N,N-Dimethyl-3-nitroaniline. Available from: [Link].

-

National Institutes of Health. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Available from: [Link].

-

MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link].

-

PubChem. Compound Summary for CID 7423, 3-Nitroaniline. Available from: [Link].

-

PubChem. Compound Summary for CID 347759, N,N-dimethyl-3-nitrobenzamide. Available from: [Link].

-

NIST. N,N-Diisopropylbenzamide. Available from: [Link].

-

National Institutes of Health. Direct deaminative functionalization with N-nitroamines. Available from: [Link].

-

NIST. Benzenamine, N,N-dimethyl-3-nitro-. Available from: [Link].

-

University of California, Los Angeles. IR: nitro groups. Available from: [Link].

-

National Institutes of Health. Progress on 3-Nitropropionic Acid Derivatives. Available from: [Link].

Sources

- 1. 2448-06-8|this compound|BLD Pharm [bldpharm.com]

- 2. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N,N-dimethyl-3-nitrobenzamide | C9H10N2O3 | CID 347759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. orgchemboulder.com [orgchemboulder.com]

A Comprehensive Spectroscopic Guide to N,N-Diisopropyl-3-nitrobenzamide: Structure Elucidation and Data Interpretation

Introduction

In the landscape of drug discovery and synthetic chemistry, the unambiguous characterization of novel molecules is a cornerstone of scientific rigor. N,N-Diisopropyl-3-nitrobenzamide, a substituted aromatic amide, represents a class of compounds with significant potential as synthetic intermediates and pharmacophores. Its molecular architecture, featuring a bulky hydrophobic diisopropylamide moiety and a strongly electron-withdrawing nitro group, presents a unique spectroscopic profile.

This technical guide provides an in-depth analysis of the spectroscopic data for this compound. Moving beyond a simple recitation of data, we will explore the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Our approach emphasizes a self-validating system, where each piece of spectroscopic evidence corroborates the others to build an unshakeable structural assignment.

Molecular Structure and Spectroscopic Implications

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound (Molecular Formula: C₁₃H₁₈N₂O₃, Monoisotopic Mass: 250.1317 Da) possesses several key features that dictate its spectral properties.[1]

-

Aromatic System: A 1,3-disubstituted benzene ring. The electron-withdrawing nature of both the nitro group (-NO₂) and the amide group will significantly influence the chemical shifts of the aromatic protons and carbons.

-

Amide Group: A tertiary amide (-C(=O)N(iPr)₂) linkage. The carbonyl group is a strong IR chromophore and its carbon signal is a key indicator in ¹³C NMR. The bulky diisopropyl groups can experience restricted rotation around the C-N bond, potentially leading to broadened signals or even distinct signals for the two isopropyl groups at low temperatures.

-

Isopropyl Groups: Two equivalent isopropyl substituents on the amide nitrogen provide characteristic and easily identifiable signals in NMR spectroscopy due to their symmetry and splitting patterns.

-

Nitro Group: A powerful electron-withdrawing and resonance-withdrawing group. It strongly deshields adjacent protons and carbons and has highly characteristic stretching vibrations in IR spectroscopy.

Caption: Molecular structure of this compound with key protons labeled.

Proton (¹H) NMR Spectroscopy

Proton NMR is paramount for mapping the hydrogen framework of a molecule. The spectrum of this compound is predicted to be clean and highly informative, with distinct regions for aliphatic and aromatic protons.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm.

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting in the aromatic region.

-

Acquisition Parameters: Utilize a standard pulse program with a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration. Acquire 16-32 scans for a good signal-to-noise ratio.

Predicted Data and Interpretation

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Justification |

| Hγ (CH₃) | ~1.2 - 1.5 | Doublet (d) | 12H | ~6.8 | Shielded aliphatic protons split by the adjacent methine proton (Hβ). Two isopropyl groups are equivalent. |

| Hβ (CH) | ~3.5 - 4.0 | Septet (sept) | 2H | ~6.8 | Aliphatic methine proton, deshielded by the adjacent nitrogen. It is split by 6 equivalent methyl protons on each isopropyl group. |

| H6 | ~7.6 | Triplet (t) | 1H | ~8.0 | Aromatic proton ortho to the amide and meta to the nitro group. Split by H5 and H4. |

| H5 | ~7.8 | Doublet of triplets (dt) or Multiplet (m) | 1H | J ≈ 8.0, 1.5 | Aromatic proton para to the amide and ortho to the nitro group. Deshielded. |

| H4 | ~8.2 | Doublet of triplets (dt) or Multiplet (m) | 1H | J ≈ 8.0, 1.5 | Aromatic proton meta to the amide and ortho to the nitro group. Deshielded by the nitro group. |

| H2 | ~8.4 | Triplet (t) or Singlet (s) | 1H | J ≈ 1.5 | Most deshielded aromatic proton, situated between two electron-withdrawing groups (amide and nitro). |

-

Causality: The strong deshielding of the aromatic protons (δ > 7.5 ppm) is a direct consequence of the electron-withdrawing nitro and amide groups. H2 is predicted to be the furthest downfield as it is ortho to both groups. The characteristic upfield signals for the isopropyl groups confirm the N-alkylation pattern.

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Carbon (¹³C) NMR Spectroscopy

Complementing the ¹H NMR, ¹³C NMR spectroscopy provides a direct count of unique carbon environments and insight into their electronic surroundings.

Experimental Protocol

-

Methodology: Utilize the same sample prepared for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. This is the standard experiment, resulting in a single sharp peak for each unique carbon atom.

-

Parameters: A typical acquisition involves a 45° pulse angle and a relaxation delay of 2-3 seconds. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio.

Predicted Data and Interpretation

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Justification |

| Cγ (CH₃) | ~20 - 22 | Standard sp³ hybridized carbon in an isopropyl group. |

| Cβ (CH) | ~48 - 52 | sp³ carbon bonded to nitrogen, deshielded relative to a standard alkane. |

| C5 | ~122 | Aromatic CH carbon ortho to the nitro group. |

| C6 | ~126 | Aromatic CH carbon. |

| C2 | ~128 | Aromatic CH carbon between the two substituents. |

| C4 | ~134 | Aromatic CH carbon ortho to the nitro group. |

| C1 | ~138 | Quaternary aromatic carbon attached to the amide group. |

| C3 | ~148 | Quaternary aromatic carbon attached to the nitro group, strongly deshielded. |

| C=O | ~168 | Amide carbonyl carbon, characteristically found in this region. |

-

Trustworthiness: The presence of 9 distinct signals (7 aromatic/carbonyl, 2 aliphatic) would strongly validate the proposed structure. The chemical shifts are highly sensitive to the electronic environment; for instance, the carbon atom C3, directly attached to the nitro group, is expected to be the most deshielded among the aromatic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol

-

Technique: Attenuated Total Reflectance (ATR) is the preferred modern method. It requires minimal sample preparation—a small amount of the solid compound is simply pressed against the ATR crystal (typically diamond).

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background scan of the empty ATR crystal is taken first and automatically subtracted from the sample scan.

Predicted Data and Interpretation

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Significance |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Confirms the presence of the aromatic ring. |

| Aliphatic C-H Stretch | 2980 - 2850 | Strong | Confirms the isopropyl alkyl groups. |

| Amide C=O Stretch | 1680 - 1650 | Strong | A key diagnostic peak for the tertiary amide carbonyl. |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong | Multiple bands confirming the benzene ring. |

| Asymmetric NO₂ Stretch | 1550 - 1515 | Strong | Crucial evidence for the nitro group. |

| Symmetric NO₂ Stretch | 1360 - 1330 | Strong | Crucial evidence for the nitro group. |

-

Expertise: The two strong, sharp bands for the nitro group are one of the most reliable features in the IR spectrum. Their presence, combined with the strong amide carbonyl band, provides a nearly definitive functional group fingerprint for the molecule. The absence of any N-H stretch bands (typically ~3300 cm⁻¹) confirms the tertiary nature of the amide.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable information about the molecule's connectivity.

Experimental Protocol

-

Ionization Method: Electrospray Ionization (ESI) is ideal for this compound. It is a soft ionization technique that will likely yield a strong signal for the protonated molecule [M+H]⁺.

-

Analysis: A high-resolution mass spectrometer (such as a TOF or Orbitrap) should be used to obtain an accurate mass measurement, which can confirm the elemental composition.

-

Tandem MS (MS/MS): Fragmentation of the isolated parent ion ([M+H]⁺) can be induced to provide structural information.

Data and Interpretation

| Ion | Predicted m/z (Monoisotopic) | Interpretation |

| [M+H]⁺ | 251.1390 | Protonated molecular ion. Accurate mass measurement confirms the formula C₁₃H₁₈N₂O₃.[1] |

| [M+Na]⁺ | 273.1209 | Sodium adduct, commonly observed in ESI.[1] |

| [C₇H₄NO₃]⁺ | 150.0191 | Key Fragment. Represents the 3-nitrobenzoyl cation, formed by cleavage of the amide C-N bond. |

| [M-C₃H₇]⁺ | 207.0764 | Loss of an isopropyl radical from the molecular ion. |

-

Authoritative Grounding: The predicted m/z values are based on the compound's elemental composition (C₁₃H₁₈N₂O₃).[1] The observation of the 3-nitrobenzoyl cation fragment at m/z 150 is a powerful piece of evidence, as it confirms the connectivity of the nitro group to the benzoyl moiety, independent of the amide portion.

Caption: Predicted major fragmentation pathways for this compound in MS/MS.

Conclusion

The structural elucidation of this compound is a compelling example of a multi-technique, self-validating analytical process. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the specific substitution pattern and the nature of the alkyl groups. Infrared spectroscopy provides definitive evidence for the key functional groups—the tertiary amide and the nitro group. Finally, high-resolution mass spectrometry confirms the elemental composition and reveals fragmentation patterns consistent with the proposed structure. Together, these techniques provide a cohesive and unambiguous characterization, meeting the highest standards of scientific integrity required in research and development.

References

- The Royal Society of Chemistry. (n.d.). Contents.

- PubChem. (n.d.). This compound (C13H18N2O3).

-

PubChem. (n.d.). 3-Nitrobenzamide. Retrieved January 18, 2026, from [Link]

-

Chegg.com. (2021, May 12). Solved 3-Nitrobenzamide INFRARED SPECTRUM. Retrieved January 18, 2026, from [Link]

Sources

n,n-Diisopropyl-3-nitrobenzamide CAS number lookup

An In-depth Technical Guide to N,N-Diisopropyl-3-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 2448-06-8), a substituted aromatic amide of significant interest in synthetic and medicinal chemistry. This document details the compound's core physicochemical properties, outlines a robust and widely applicable synthetic pathway, and discusses its primary role as a versatile chemical intermediate. Emphasis is placed on the causality behind methodological choices, providing researchers and drug development professionals with actionable insights. The guide includes detailed experimental protocols, data presented in structured formats, and logical workflow diagrams to facilitate both practical application and conceptual understanding. Safety and handling considerations based on related chemical structures are also addressed to ensure safe laboratory practice.

Compound Identification and Core Properties

This compound is an organic compound characterized by a benzamide core structure. A nitro group is substituted at the meta (3-position) of the benzene ring, and the amide nitrogen is disubstituted with two isopropyl groups. Its unique structural features, particularly the reactive nitro group and the sterically hindered amide, make it a valuable precursor in multi-step organic synthesis.

Definitive Identifier:

-

CAS Number : 2448-06-8[1]

Physicochemical Characteristics

The key properties of this compound are summarized below. These values are critical for planning reactions, purification, and analytical characterization.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₃ | PubChemLite[2] |

| Molecular Weight | 250.29 g/mol | PubChem[3] |

| Monoisotopic Mass | 250.13174 Da | PubChemLite[2] |

| Canonical SMILES | CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)[O-] | PubChemLite[2] |

| InChI Key | UFFKMMNKRCCXPE-UHFFFAOYSA-N | PubChemLite[2] |

| Predicted XlogP | 3.4 | PubChemLite[2] |

| Appearance | Likely a yellow crystalline solid or powder, typical for nitroaromatic compounds. | Inferred |

Synthesis and Characterization

The synthesis of N,N-disubstituted benzamides is a cornerstone of organic chemistry. For this compound, the most reliable and common approach is a two-step process starting from 3-nitrobenzoic acid. This method offers high yields and purity by proceeding through a reactive acyl chloride intermediate.

Synthetic Workflow Overview

The logical flow from starting material to the final, purified product involves activation of the carboxylic acid, amidation, and subsequent purification and verification.

Sources

An In-depth Technical Guide to the Physicochemical Properties of N,N-Diisopropyl-3-nitrobenzamide

Introduction

N,N-Diisopropyl-3-nitrobenzamide is a substituted aromatic amide of interest in medicinal chemistry and drug development. Its molecular structure, featuring a nitro group on the benzene ring and bulky isopropyl substituents on the amide nitrogen, imparts unique electronic and steric properties that can influence its biological activity and pharmacokinetic profile. This technical guide provides a comprehensive overview of the known and predicted physical and chemical characteristics of this compound, offering valuable insights for researchers and professionals engaged in its synthesis, handling, and application. While specific experimental data for this compound is limited in publicly accessible literature, this guide leverages established chemical principles and data from closely related analogs to present a robust profile.

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, formulation, and mechanism of action. Below is a summary of its key identifiers and predicted characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₈N₂O₃ | PubChem[1] |

| Molecular Weight | 250.29 g/mol | PubChem |

| CAS Number | 2448-06-8 | BLD Pharm[2] |

| Appearance | Yellowish solid (predicted) | Inferred from 3-nitrobenzamide[3][4][5] |

| Melting Point | Not available. Predicted to be a solid at room temperature. | |

| Boiling Point | Not available. | |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, acetone, and DMSO. | Inferred from 3-nitrobenzamide[3][5] |

| Predicted XlogP | 3.4 | PubChem[1] |

Synthesis of this compound: A Methodological Approach

The synthesis of this compound can be efficiently achieved through a two-step process starting from 3-nitrobenzoic acid. This methodology is a standard and reliable route for the preparation of N,N-disubstituted benzamides.

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

The initial step involves the conversion of the carboxylic acid group of 3-nitrobenzoic acid into a more reactive acyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation due to the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying the purification of the desired 3-nitrobenzoyl chloride.

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser and a gas trap, add 3-nitrobenzoic acid.

-

Slowly add an excess of thionyl chloride to the flask.

-

Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gaseous byproducts ceases.

-

Allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. The resulting crude 3-nitrobenzoyl chloride can be used directly in the next step or purified by distillation under reduced pressure.

Step 2: Amidation of 3-Nitrobenzoyl Chloride with Diisopropylamine

The second step is a nucleophilic acyl substitution reaction where the highly reactive 3-nitrobenzoyl chloride is treated with diisopropylamine to form the target amide, this compound. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

-

Dissolve 3-nitrobenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

In a separate flask, prepare a solution of diisopropylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent.

-

Add the diisopropylamine solution dropwise to the cooled 3-nitrobenzoyl chloride solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution to remove any unreacted acid chloride, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The aromatic region should display a complex multiplet pattern corresponding to the four protons on the nitro-substituted benzene ring. The two isopropyl groups will give rise to two signals: a septet for the two methine (CH) protons and a doublet for the twelve methyl (CH₃) protons. The integration of these signals will be in a 4:2:12 ratio for the aromatic, methine, and methyl protons, respectively.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. Distinct signals are expected for the carbonyl carbon, the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the carbons of the isopropyl groups (methine and methyl carbons).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by strong absorption bands corresponding to its key functional groups.

-

C=O Stretch: A strong absorption band is expected in the region of 1630-1680 cm⁻¹ for the tertiary amide carbonyl group.

-

N-O Stretch: Two strong absorption bands are characteristic of the nitro group, typically appearing around 1550-1500 cm⁻¹ (asymmetric stretch) and 1360-1300 cm⁻¹ (symmetric stretch).

-

C-H Stretch: Aliphatic C-H stretching vibrations from the isopropyl groups will be observed around 2970-2850 cm⁻¹.

-

Aromatic C-H and C=C Stretches: These will appear in their characteristic regions of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 250. Predicted adducts such as [M+H]⁺, [M+Na]⁺, and [M+K]⁺ would be found at m/z 251, 273, and 289, respectively.[1] The fragmentation pattern would likely involve the loss of the isopropyl groups and the nitro group.

Caption: Analytical workflow for structural confirmation.

Applications and Biological Significance

While specific applications of this compound are not extensively documented, its structural motifs suggest potential utility in several areas of drug discovery and development. The nitroaromatic group is a key feature in some antimicrobial and anticancer agents, often acting as a bioactivatable prodrug. The N,N-diisopropylamide moiety can enhance lipophilicity, potentially improving membrane permeability and influencing the pharmacokinetic properties of a molecule.

The development of novel N-alkyl nitrobenzamides has shown promise in the discovery of new antitubercular agents.[6] These compounds are being investigated as potential inhibitors of essential enzymes in Mycobacterium tuberculosis. The structural framework of this compound makes it a relevant candidate for synthesis and evaluation in similar antimicrobial screening programs.

Safety and Handling

Detailed toxicological data for this compound is not available. However, based on the properties of related nitroaromatic compounds and amides, it should be handled with appropriate safety precautions in a laboratory setting. It is recommended to use personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Conclusion

This compound is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive overview of its predicted physical characteristics, a robust synthetic methodology, and an expected analytical profile. By leveraging the knowledge of analogous compounds, researchers can confidently approach the synthesis and characterization of this and other related molecules, paving the way for the discovery of new therapeutic agents and functional materials.

References

-

PubChem. This compound (C13H18N2O3). [Link]

-

Solubility of Things. 3-Nitrobenzamide. [Link]

-

PubChem. 3-Nitrobenzamide. [Link]

-

Pais, J. P., Antoniuk, O., Pires, D., Delgado, T., Fortuna, A., Costa, P. J., Anes, E., & Constantino, L. (2021). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. Pharmaceuticals (Basel, Switzerland), 14(10), 989. [Link]

Sources

- 1. PubChemLite - this compound (C13H18N2O3) [pubchemlite.lcsb.uni.lu]

- 2. 2448-06-8|this compound|BLD Pharm [bldpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

n,n-Diisopropyl-3-nitrobenzamide molecular weight and formula

An In-Depth Technical Guide to N,N-Diisopropyl-3-nitrobenzamide (CAS: 2448-06-8)

Executive Summary

This technical guide provides a comprehensive overview of this compound, a substituted aromatic amide of interest to researchers in organic synthesis and medicinal chemistry. This document details the molecule's fundamental physicochemical properties, outlines robust synthetic methodologies, and establishes a framework for its analytical characterization. The guide is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep understanding for professionals in drug development and chemical research. All quantitative data is summarized for clarity, and key workflows are visualized to facilitate comprehension.

Molecular Identity and Physicochemical Properties

This compound is characterized by a central benzamide core, substituted with a nitro group at the meta-position (position 3) of the aromatic ring and two isopropyl groups on the amide nitrogen. This structure imparts significant lipophilicity and specific electronic properties that are valuable in synthetic chemistry.

Core Compound Identifiers

The fundamental identifiers for this compound are summarized in the table below, providing a standardized basis for its identification in chemical databases and regulatory documents.

| Identifier | Value | Source |

| IUPAC Name | 3-nitro-N,N-di(propan-2-yl)benzamide | [1] |

| CAS Number | 2448-06-8 | [2] |

| Molecular Formula | C₁₃H₁₈N₂O₃ | [1] |

| SMILES | CC(C)N(C(C)C)C(=O)C1=CC(=CC=C1)[O-] | [1] |

| InChIKey | UFFKMMNKRCCXPE-UHFFFAOYSA-N | [1] |

Physicochemical Data

The calculated physicochemical properties are crucial for predicting the compound's behavior in various chemical and biological systems. It is important to distinguish between molecular weight (the weighted average of isotopic masses) and monoisotopic mass (the mass of the most abundant isotopes), with the latter being critical for high-resolution mass spectrometry.

| Property | Value | Notes |

| Molecular Weight | 250.29 g/mol | Computed average molecular weight[3]. |

| Monoisotopic Mass | 250.13174 Da | Exact mass used for high-resolution MS analysis[1]. |

| Predicted XlogP | 3.4 | A measure of lipophilicity; suggests low aqueous solubility[1]. |

| Form | Solid (Predicted) | Based on related compounds like 3-nitrobenzamide[4]. |

Predicted Collision Cross Section (CCS) Data: For advanced analytical techniques like ion mobility-mass spectrometry, predicted CCS values provide a valuable parameter for identification.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 251.13902 | 156.9 |

| [M+Na]⁺ | 273.12096 | 161.2 |

| [M-H]⁻ | 249.12446 | 161.6 |

| [M+K]⁺ | 289.09490 | 157.4 |

| Data sourced from PubChemLite, calculated using CCSbase[1]. |

Synthesis Methodologies

The synthesis of N,N-disubstituted benzamides is a well-established transformation in organic chemistry. The primary and most reliable method involves the acylation of a secondary amine with a benzoyl chloride derivative.

Classical Amidation via Acid Chloride

This two-step approach is the most common and robust pathway for preparing this compound. The strategy relies on the conversion of the relatively unreactive 3-nitrobenzoic acid into a highly reactive acid chloride intermediate, which then readily reacts with diisopropylamine.

Causality: The conversion of a carboxylic acid to an acid chloride dramatically increases the electrophilicity of the carbonyl carbon. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are effective for this transformation. The subsequent reaction with diisopropylamine is a classic nucleophilic acyl substitution. A non-nucleophilic base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct, driving the reaction to completion.

Step 1: Synthesis of 3-Nitrobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitrobenzoic acid (1 equivalent).

-

Add thionyl chloride (SOCl₂, ~2-3 equivalents) either neat or in an inert solvent (e.g., dichloromethane or toluene).

-

Optionally, add a catalytic amount of N,N-dimethylformamide (DMF) to accelerate the reaction.

-

Gently reflux the mixture for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to yield crude 3-nitrobenzoyl chloride, which can often be used directly in the next step.

Step 2: Synthesis of this compound

-

Dissolve diisopropylamine (1.2 equivalents) and a non-nucleophilic base like triethylamine or pyridine (1.5 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a flask cooled in an ice bath (0 °C).

-

Dissolve the crude 3-nitrobenzoyl chloride (1 equivalent) from Step 1 in the same anhydrous solvent.

-

Add the 3-nitrobenzoyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor reaction completion using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and perform a liquid-liquid extraction. Wash the organic layer sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove unreacted acid), and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel or recrystallization to obtain pure this compound.

Caption: Classical two-step synthesis of this compound.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous analytical confirmation of the final product's identity and purity. The following techniques are standard for characterizing a novel or synthesized small molecule like this compound.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. The experimentally determined monoisotopic mass should match the theoretical value (250.13174 Da for [M]⁺) within a narrow tolerance (typically < 5 ppm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information by probing the chemical environment of ¹H and ¹³C nuclei. Based on the known structure and data from similar compounds[5][6][7], the following spectral features are predicted:

-

¹H NMR:

-

Aromatic Region (~7.7-8.7 ppm): Four protons on the benzene ring will appear as a complex series of multiplets. The proton ortho to the nitro group is expected to be the most downfield.

-

Isopropyl Methine (-CH(CH₃)₂): Two equivalent septets (or one broad septet) are expected around 3.5-4.0 ppm, significantly deshielded by the adjacent nitrogen and carbonyl group.

-

Isopropyl Methyl (-CH(C H₃)₂): Two equivalent doublets (or one 12-proton doublet) are expected in the upfield region, around 1.2-1.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal around 165-170 ppm.

-

Aromatic Carbons: Six distinct signals between ~122-148 ppm. The carbon attached to the nitro group (C-NO₂) will be one of the most downfield aromatic signals.

-

Isopropyl Methine Carbon: A signal around 45-55 ppm.

-

Isopropyl Methyl Carbons: A signal around 20-22 ppm.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups present in the molecule.

-

~1630-1660 cm⁻¹: Strong C=O stretch (Amide I band). This is a characteristic peak for the tertiary amide.

-

~1520-1540 cm⁻¹ and ~1340-1360 cm⁻¹: Strong N-O asymmetric and symmetric stretches, respectively, confirming the presence of the nitro group.

-

~2850-3000 cm⁻¹: C-H stretches from the isopropyl groups.

-

~3050-3100 cm⁻¹: Aromatic C-H stretches.

Potential Applications and Research Context

While specific applications for this compound are not widely documented, its structure is relevant to several areas of chemical research:

-

Synthetic Intermediate: The nitro group can be readily reduced to an amine, providing a handle for further functionalization. This makes the compound a potentially valuable intermediate for synthesizing more complex molecules, such as pharmaceutical candidates or functional materials.

-

Medicinal Chemistry Scaffold: The nitrobenzamide motif appears in various biologically active compounds. The nitro group can act as a hydrogen bond acceptor or be involved in specific electronic interactions within a biological target.

-

Probing Steric Effects: The bulky diisopropyl groups provide significant steric hindrance around the amide bond. This feature makes the compound useful in studies investigating the influence of sterics on reaction outcomes or biological activity.

Conclusion

This compound is a well-defined chemical entity with a molecular formula of C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol [1][3]. Its synthesis is reliably achieved through the reaction of 3-nitrobenzoyl chloride with diisopropylamine. Rigorous characterization using MS, NMR, and IR spectroscopy is necessary to confirm its identity and purity. As a functionalized building block, it holds potential for applications in synthetic organic chemistry and the development of novel bioactive molecules.

References

-

PubChem Compound Summary for CID 221836, this compound. National Center for Biotechnology Information. [Link]

-

This compound (C13H18N2O3). PubChemLite. [Link]

-

PubChem Compound Summary for CID 347938, N,N-diisopropyl-4-nitrobenzamide. National Center for Biotechnology Information. [Link]

-

N,N-Diisopropylbenzamide. NIST WebBook. [Link]

-

PubChem Compound Summary for CID 12576, 3-Nitrobenzamide. National Center for Biotechnology Information. [Link]

- Process for the preparation of 4-iodo-3-nitrobenzamide.

Sources

- 1. PubChemLite - this compound (C13H18N2O3) [pubchemlite.lcsb.uni.lu]

- 2. 2448-06-8|this compound|BLD Pharm [bldpharm.com]

- 3. N,N-diisopropyl-4-nitrobenzamide | C13H18N2O3 | CID 347938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-NITROBENZAMIDE | 645-09-0 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. N,N-Diisopropylbenzamide [webbook.nist.gov]

- 7. 3-NITROBENZAMIDE(645-09-0) 1H NMR [m.chemicalbook.com]

N,N-Diisopropyl-3-nitrobenzamide: A Scaffolding for Innovation in Drug Discovery and Chemical Biology

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The benzamide scaffold is a privileged structure in medicinal chemistry, integral to a multitude of approved therapeutic agents. The strategic incorporation of a nitro group to this framework gives rise to nitrobenzamide derivatives, a class of molecules with a wide spectrum of biological activities. This technical guide focuses on a specific, yet underexplored member of this family: N,N-Diisopropyl-3-nitrobenzamide. While direct research on this compound is nascent, its structural features suggest significant potential across several research domains. This document will provide an in-depth exploration of these potential applications, grounded in the established activities of related nitrobenzamide compounds. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols to investigate these hypotheses, and present a forward-looking perspective on how this compound can serve as a valuable tool for innovation in therapeutic and research applications.

Introduction to this compound: Structure and Properties

This compound is a nitroaromatic compound characterized by a central benzene ring substituted with a nitro group at the meta-position and an N,N-disubstituted amide functionality. The presence of bulky diisopropyl groups on the amide nitrogen is a key structural feature that likely influences its solubility, metabolic stability, and molecular interactions.

| Property | Value |

| Molecular Formula | C13H18N2O3[1] |

| Molecular Weight | 250.29 g/mol [2] |

| IUPAC Name | 3-nitro-N,N-di(propan-2-yl)benzamide[1] |

| CAS Number | 2448-06-8[3] |

The strong electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the aromatic ring and the reactivity of the amide group.[4] This, combined with the steric hindrance provided by the isopropyl groups, makes this compound a unique chemical entity for exploration.

Caption: Chemical structure of this compound.

Potential Research Application I: Antimycobacterial Drug Discovery

Scientific Rationale: Nitrobenzamide derivatives have emerged as a promising class of antimycobacterial agents, particularly against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB).[5] Several studies have demonstrated that nitrobenzamides can act as inhibitors of the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the mycobacterial cell wall synthesis pathway.[5][6] The presence of a strong electron-withdrawing group, such as a nitro group, is often crucial for potent activity.[5]

The diisopropyl substitution on the amide of this compound may offer advantages in terms of lipophilicity, which could enhance cell wall penetration in Mtb. This structural feature warrants investigation into its potential as a novel anti-TB agent.

Proposed Experimental Workflow:

Caption: Proposed workflow for evaluating antimycobacterial potential.

Detailed Protocols:

Protocol 2.1: Minimum Inhibitory Concentration (MIC) Determination against M. tuberculosis H37Rv

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

In a 96-well microplate, perform serial two-fold dilutions of the compound in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.

-

Include positive (isoniazid) and negative (no drug) controls.

-

Incubate the plates at 37°C for 7-14 days.

-

Determine the MIC as the lowest concentration of the compound that inhibits visible bacterial growth.

Protocol 2.2: DprE1 Inhibition Assay

-

Utilize a recombinant DprE1 enzyme in an assay that measures the epimerization of decaprenylphosphoryl-β-D-ribofuranose (DPR) to decaprenylphosphoryl-β-D-arabinofuranose (DPA).

-

Incubate varying concentrations of this compound with the enzyme and substrate.

-

Quantify the product formation using a suitable method, such as HPLC or a coupled enzyme assay.

-

Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme activity.

Potential Research Application II: Anticancer Therapeutic Development

Scientific Rationale: The benzamide scaffold is a cornerstone in the development of anticancer drugs.[7] Nitrobenzamide derivatives, in particular, have shown promise by targeting fundamental cellular processes like tubulin polymerization and modulating key signaling pathways.[7] Furthermore, some nitroaromatic compounds can be metabolically reduced in hypoxic tumor environments to form cytotoxic nitroso derivatives, leading to targeted cell death.[4]

The lipophilic nature of the diisopropyl groups in this compound could facilitate its passage across cell membranes, potentially enhancing its intracellular concentration and efficacy. Its potential as a bioreductive prodrug in the hypoxic tumor microenvironment is a particularly compelling avenue for investigation.

Proposed Experimental Workflow:

Caption: Workflow for assessing anticancer properties.

Detailed Protocols:

Protocol 3.1: Hypoxia-Selective Cytotoxicity Assay

-

Culture a panel of cancer cell lines (e.g., MCF-7, HCT116, A549) under both normoxic (21% O2) and hypoxic (1% O2) conditions.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Assess cell viability using a standard method such as the MTT or PrestoBlue assay.

-

Calculate the IC50 values for both normoxic and hypoxic conditions and determine the hypoxia cytotoxicity ratio (IC50 normoxia / IC50 hypoxia). A ratio significantly greater than 1 suggests hypoxia-selective activity.

Protocol 3.2: Tubulin Polymerization Assay

-

Utilize a commercially available tubulin polymerization assay kit.

-

Incubate purified tubulin with GTP and varying concentrations of this compound.

-

Monitor the change in absorbance at 340 nm over time, which corresponds to the rate of microtubule formation.

-

Include paclitaxel and colchicine as positive controls for polymerization promotion and inhibition, respectively.

Potential Research Application III: A Versatile Chemical Intermediate

Scientific Rationale: Beyond its potential direct biological activities, this compound serves as a valuable synthetic intermediate. The nitro group is a versatile functional group that can be readily reduced to an amine.[8] This transformation opens the door to a wide array of subsequent chemical modifications, allowing for the synthesis of diverse libraries of compounds for screening. The resulting 3-amino-N,N-diisopropylbenzamide is a privileged scaffold for the development of novel molecules in medicinal chemistry and materials science.[8]

Proposed Synthetic Transformation: